molecular formula C10H10N2O3 B14325616 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate CAS No. 112079-59-1

4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate

Cat. No.: B14325616
CAS No.: 112079-59-1
M. Wt: 206.20 g/mol
InChI Key: OQFYDDAZZXJUNN-UHFFFAOYSA-N
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Description

4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate typically involves the reaction of an aldehyde or ketone with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate. The general reaction can be represented as follows:

R-CHO+NH2NH2R-CH=N-NH2\text{R-CHO} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CH=N-NH}_2 R-CHO+NH2​NH2​→R-CH=N-NH2​

In this case, the aldehyde or ketone used is 4-formylphenyl 2-oxopropanoate, which reacts with hydrazine to form the desired product. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.

    Reduction: Reduction of the hydrazone group can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazones.

Scientific Research Applications

4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions with electrophilic species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate can be compared with other similar compounds, such as:

    Phenylhydrazones: These compounds have a similar hydrazone group but differ in the substituents attached to the phenyl ring.

    Oximes: Oximes have a similar C=N group but with an oxygen atom instead of a nitrogen atom.

    Amines: Amines are reduced derivatives of hydrazones, lacking the C=N double bond.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other hydrazones, oximes, and amines.

Properties

CAS No.

112079-59-1

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(4-methanehydrazonoylphenyl) 2-oxopropanoate

InChI

InChI=1S/C10H10N2O3/c1-7(13)10(14)15-9-4-2-8(3-5-9)6-12-11/h2-6H,11H2,1H3

InChI Key

OQFYDDAZZXJUNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OC1=CC=C(C=C1)C=NN

Origin of Product

United States

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